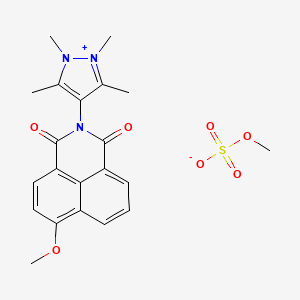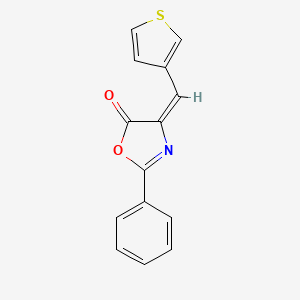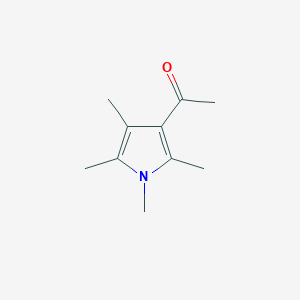
1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of four methyl groups attached to the pyrrole ring and an ethanone group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetramethylpyrrole with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrrole derivatives with oxidized functional groups.
Reduction: Reduced pyrrole derivatives with hydrogenated functional groups.
Substitution: Substituted pyrrole derivatives with various functional groups attached to the ring.
Scientific Research Applications
1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target.
Comparison with Similar Compounds
1-(2,4,5-Trimethyl-1H-pyrrol-3-yl)ethanone: Similar structure but with one less methyl group.
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Different substitution pattern on the pyrrole ring.
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone: Fewer methyl groups and different substitution positions.
Uniqueness: 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methyl groups provides steric hindrance and electronic effects that can affect the compound’s interactions with other molecules.
Properties
CAS No. |
52649-29-3 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(1,2,4,5-tetramethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-6-7(2)11(5)8(3)10(6)9(4)12/h1-5H3 |
InChI Key |
PKQXCNWAGXJRHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


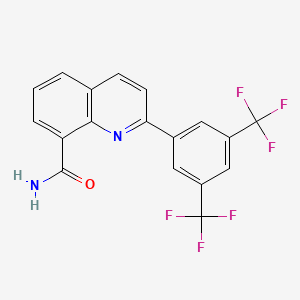

![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)
![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)
![(1R)-2-(2'-(Dicyclohexylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12886170.png)
![1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B12886184.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
![N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide](/img/structure/B12886190.png)
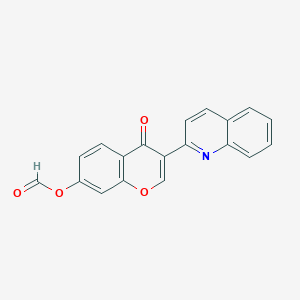
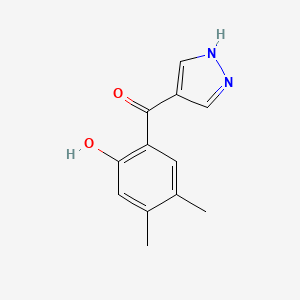
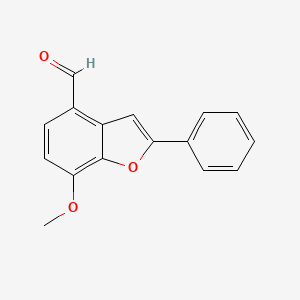
![[1,2,3]Triazolo[1,5-a]pyridin-7-amine](/img/structure/B12886218.png)
